2-(4-tert-Butylphenyl)-4,6-bis(4-iodophenyl)-1,3,5-triazine
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Overview
Description
2-(4-tert-Butylphenyl)-4,6-bis(4-iodophenyl)-1,3,5-triazine is a triazine derivative characterized by the presence of tert-butyl and iodophenyl groups. Triazines are a class of nitrogen-containing heterocycles that have significant applications in various fields, including agriculture, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-Butylphenyl)-4,6-bis(4-iodophenyl)-1,3,5-triazine typically involves the following steps:
Formation of the triazine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the tert-butyl group: This step involves the alkylation of the phenyl ring with tert-butyl halides in the presence of a base.
Iodination of the phenyl rings: The iodination can be carried out using iodine or iodinating agents such as N-iodosuccinimide (NIS) under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous processes, with careful control of reaction conditions to ensure high yield and purity. The use of automated systems and advanced analytical techniques would be essential for monitoring the synthesis and ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-tert-Butylphenyl)-4,6-bis(4-iodophenyl)-1,3,5-triazine can undergo various chemical reactions, including:
Substitution reactions: The iodophenyl groups can participate in nucleophilic substitution reactions, where the iodine atoms are replaced by other nucleophiles.
Oxidation and reduction reactions: The compound can undergo oxidation or reduction under appropriate conditions, leading to the formation of different products.
Coupling reactions: The iodophenyl groups can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides, typically under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling reactions: Palladium catalysts and bases like potassium carbonate are often used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazines, while coupling reactions can produce biaryl or polyaryl compounds.
Scientific Research Applications
2-(4-tert-Butylphenyl)-4,6-bis(4-iodophenyl)-1,3,5-triazine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.
Biology: The compound may be used in studies involving the interaction of triazine derivatives with biological targets, such as enzymes or receptors.
Industry: The compound can be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-tert-Butylphenyl)-4,6-bis(4-iodophenyl)-1,3,5-triazine depends on its specific application
Binding to enzymes or receptors: The compound may inhibit or activate specific enzymes or receptors, leading to changes in cellular processes.
Modulation of signaling pathways: The compound may affect signaling pathways involved in cell growth, differentiation, or apoptosis.
Interaction with nucleic acids: The compound may bind to DNA or RNA, affecting gene expression or replication.
Comparison with Similar Compounds
Similar Compounds
2-(4-tert-Butylphenyl)-4,6-bis(4-bromophenyl)-1,3,5-triazine: Similar structure but with bromine atoms instead of iodine.
2-(4-tert-Butylphenyl)-4,6-bis(4-chlorophenyl)-1,3,5-triazine: Similar structure but with chlorine atoms instead of iodine.
2-(4-tert-Butylphenyl)-4,6-bis(4-fluorophenyl)-1,3,5-triazine: Similar structure but with fluorine atoms instead of iodine.
Uniqueness
The presence of iodine atoms in 2-(4-tert-Butylphenyl)-4,6-bis(4-iodophenyl)-1,3,5-triazine imparts unique chemical properties, such as higher reactivity in substitution and coupling reactions compared to its bromine, chlorine, or fluorine analogs. This makes it particularly valuable in synthetic chemistry for the development of new materials and pharmaceuticals.
Biological Activity
The compound 2-(4-tert-butylphenyl)-4,6-bis(4-iodophenyl)-1,3,5-triazine is part of a class of heterocyclic compounds known for their diverse biological activities. The triazine core structure has been extensively studied for its potential therapeutic applications, particularly in cancer treatment and antimicrobial activity. This article aims to summarize the biological activity of this compound, supported by data tables and case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a triazine ring with two iodophenyl substituents and one tert-butylphenyl group, which may influence its biological properties.
Biological Activity Overview
Research indicates that triazine derivatives exhibit a variety of biological activities including:
- Anticancer Activity
- Antimicrobial Properties
- Anti-inflammatory Effects
Anticancer Activity
Several studies have highlighted the anticancer potential of triazine derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines.
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF-7 | 14.85 |
This compound | HeLa | 2.21 |
This compound | Jurkat | 28.33 |
These findings suggest that the compound may induce apoptosis in cancer cells by targeting specific molecular pathways involved in tumorigenesis .
Antimicrobial Properties
The antimicrobial efficacy of triazine derivatives has been documented against various pathogens. For example:
Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
E. coli | 40 |
S. aureus | 50 |
K. pneumoniae | 30 |
In comparative studies, derivatives similar to this compound have shown comparable inhibition zones to standard antibiotics like ceftriaxone .
Study 1: Anticancer Activity
A study conducted on the anticancer properties of triazine derivatives demonstrated that treatment with this compound resulted in significant tumor reduction in xenograft models. The compound was administered at a concentration of 10μM, leading to increased levels of apoptotic markers such as cleaved caspases .
Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial activity, researchers tested various triazine derivatives against common bacterial strains. The results indicated that the compound exhibited potent activity against both Gram-positive and Gram-negative bacteria with MIC values ranging from 30 to 50μg/mL .
Properties
CAS No. |
820969-34-4 |
---|---|
Molecular Formula |
C25H21I2N3 |
Molecular Weight |
617.3 g/mol |
IUPAC Name |
2-(4-tert-butylphenyl)-4,6-bis(4-iodophenyl)-1,3,5-triazine |
InChI |
InChI=1S/C25H21I2N3/c1-25(2,3)19-10-4-16(5-11-19)22-28-23(17-6-12-20(26)13-7-17)30-24(29-22)18-8-14-21(27)15-9-18/h4-15H,1-3H3 |
InChI Key |
CQLIZLNVCWZUIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=C(C=C3)I)C4=CC=C(C=C4)I |
Origin of Product |
United States |
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